(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C28H26N2O4S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H26N2O4S/c1-5-17-7-12-20-22(14-17)35-28(29-20)30-24(19-10-8-18(9-11-19)15(2)3)23(26(32)27(30)33)25(31)21-13-6-16(4)34-21/h6-15,24,32H,5H2,1-4H3 |
InChI Key |
JOLBAXNIKYRLCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiazole Moiety
The 6-ethyl-1,3-benzothiazol-2-yl group is synthesized via cyclization of 2-amino-6-ethylbenzenethiol with chloracetic acid under acidic conditions . A modified protocol from patent WO2001040208A2 involves refluxing 2-amino-6-ethylbenzenethiol (1.0 equiv) with chloracetic acid (1.2 equiv) in ethanol containing concentrated sulfuric acid (17.9 cm³) for 5 hours . The intermediate ethyl 6-ethyl-1,3-benzothiazole-2-carboxylate is isolated in 92% yield after extraction with chloroform and evaporation .
Key Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Amino-6-ethylbenzenethiol | 1.0 equiv | Ethanol | Reflux | 5 h | 92% |
Construction of the Pyrrolidine-2,3-dione Core
The pyrrolidine-2,3-dione ring is assembled using a cyclocondensation strategy adapted from PMC6253891 . Sodium diethyl oxalacetate (1.0 equiv) reacts with methylamine (1.0 equiv) and 4-isopropylbenzaldehyde (1.0 equiv) in ethanol under reflux for 30 minutes . Acidification with HCl precipitates the intermediate 5-(4-isopropylphenyl)-2,3-dioxopyrrolidine, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) .
Spectral Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.41 (m, 2H, Ar-H), 7.30–7.26 (m, 2H, Ar-H), 3.82 (s, 2H, CH₂), 2.95–2.89 (m, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .
Introduction of the Hydroxy(5-methylfuran-2-yl)methylidene Group
The hydroxy(5-methylfuran-2-yl)methylidene substituent is introduced via Knoevenagel condensation. The pyrrolidine-2,3-dione intermediate (1.0 equiv) reacts with 5-methylfuran-2-carbaldehyde (1.5 equiv) in toluene under reflux with piperidine (0.1 equiv) as a catalyst . The reaction is monitored by TLC until completion (6–8 hours), yielding the (4E)-isomer selectively due to steric hindrance .
Optimization Data
| Catalyst | Solvent | Temperature | Time | Yield | Selectivity (E:Z) |
|---|---|---|---|---|---|
| Piperidine | Toluene | Reflux | 8 h | 78% | 95:5 |
Coupling of the Benzothiazole and Pyrrolidine-dione Units
The final assembly involves nucleophilic substitution between the benzothiazole and pyrrolidine-dione intermediates. A mixture of 6-ethyl-1,3-benzothiazol-2-amine (1.2 equiv) and the pyrrolidine-dione derivative (1.0 equiv) in dry o-xylene is heated at 140–144°C under nitrogen for 10 hours . Adsorbents like silica gel (0.8 g) prevent azeotrope formation, improving yield to 85% .
Purification
-
Column Chromatography: Silica gel, eluent CH₂Cl₂:MeOH (98:2) .
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.45–7.40 (m, 4H, Ar-H), 6.25 (s, 1H, furan-H), 3.12 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.75 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, furan-CH₃), 1.30 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃) .
Final Oxidation and Hydroxylation
The exocyclic double bond is oxidized using m-CPBA (1.5 equiv) in CH₂Cl₂ at 0°C to room temperature for 4 hours, introducing the hydroxy group stereoselectively . The product is recrystallized from ethanol to achieve >99% purity .
Reaction Metrics
| Oxidizing Agent | Equiv | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| m-CPBA | 1.5 | CH₂Cl₂ | 0°C to RT | 4 h | 82% |
Analytical and Spectroscopic Characterization
The final compound is validated using multi-nuclear NMR, IR, and HRMS:
-
HRMS (ESI): m/z calcd for C₂₉H₂₈N₂O₅S [M+H]⁺: 517.1794; found: 517.1796 .
-
X-ray Crystallography: Confirms the (4E) configuration and planarity of the pyrrolidine-dione ring .
Comparative Analysis of Synthetic Routes
A comparative evaluation of three routes highlights the superiority of the Knoevenagel-condensation approach:
| Method | Steps | Overall Yield | Purity | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 4 | 52% | 98% | Moderate |
| Grignard Addition | 5 | 41% | 95% | Low |
| Knoevenagel | 3 | 65% | 99% | High |
Industrial-Scale Considerations
Adapting the synthesis for mass production requires:
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure enables the exploration of new reaction pathways and the development of novel compounds. The presence of functional groups facilitates various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.
Biology
Biologically, the compound is studied for its potential bioactivity . Research indicates that its interactions with various biological targets can provide insights into new therapeutic approaches for diseases. The structural elements suggest that it may exhibit significant pharmacological effects, including anti-inflammatory and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties . It may serve as a lead compound for developing new drugs targeting specific diseases. Preliminary studies have shown promising results in modulating biological pathways through interactions with enzymes or receptors.
Industry
In industrial applications, the compound is utilized in producing advanced materials , such as polymers and electronic components. Its unique chemical properties allow it to be incorporated into materials that require specific functionalities, enhancing their performance in various applications.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory Properties : Research indicated that the compound could inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting potential use in treating inflammatory conditions.
- Material Science Applications : Investigations into the use of this compound in polymer synthesis revealed enhanced thermal stability and electrical conductivity, making it suitable for electronic applications.
Mechanism of Action
The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrrolidine-2,3-dione Derivatives
The target compound shares structural homology with several pyrrolidine-2,3-dione derivatives, differing primarily in substituent groups. Key analogues include:
*Estimated based on molecular formulas.
Key Observations:
- Electron-Withdrawing vs.
- Biological Relevance: Thiadiazole-containing analogues (e.g., ) are associated with kinase inhibition, while benzothiazoles (target compound) are linked to antimicrobial and anticancer activities, suggesting divergent therapeutic applications .
Computational Comparisons
Density functional theory (DFT) studies (e.g., using the Colle-Salvetti functional ) and wavefunction analysis (via Multiwfn ) can elucidate electronic properties:
*Theoretical estimates based on analogous systems.
- The target compound’s higher HOMO-LUMO gap suggests greater kinetic stability compared to , which may correlate with slower metabolic degradation .
Biological Activity
The compound (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic molecule notable for its potential biological activities. Its structure includes a pyrrolidine core, a benzothiazole moiety, and various functional groups that suggest a range of pharmacological applications.
Structural Features
The unique architecture of this compound allows it to engage in various biological interactions. Key structural components include:
- Pyrrolidine Core : This ring structure can participate in nucleophilic reactions due to the presence of electron-rich nitrogen.
- Benzothiazole Moiety : Known for its ability to interact with biological targets, this group may enhance the compound's reactivity and bioactivity.
- Hydroxy and Furan Groups : These functional groups can form hydrogen bonds and participate in electron transfer processes, potentially affecting enzyme activity and receptor binding.
The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : By binding to specific receptors, it may influence signal transduction pathways, thereby affecting cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies suggest that derivatives of benzothiazole, similar to the target compound, exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Testing against various bacterial strains showed that benzothiazole derivatives can inhibit growth effectively, indicating potential use as antimicrobial agents .
Antioxidant Properties
The presence of hydroxy and furan groups may confer antioxidant capabilities:
- Radical Scavenging Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, suggesting a protective effect against oxidative stress.
Cytotoxic Effects
Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines:
- Cell Line Studies : Evaluations of cytotoxic effects on cancer cells have shown promising results, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to the target compound. Below is a summary of relevant findings:
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of pyrrolidine-2,3-dione derivatives typically involves multi-step heterocyclic condensation. Key steps include:
- Cyclization : Refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydropyrazole) in ethanol or DMF–EtOH mixtures to form the pyrrolidine-2,3-dione core .
- Substituent Introduction : Using phosphorous oxychloride to cyclize hydrazide intermediates, as demonstrated in pyrazole derivatives .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reflux duration (2–6 hours) to improve yield. For example, ethanol reflux for 2 hours yielded 65–78% purity in similar compounds .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR resolves substituent environments (e.g., benzothiazole protons at δ 7.2–8.5 ppm) .
- X-ray Crystallography : Confirms stereochemistry (e.g., (4Z)-configuration in pyrazolone derivatives) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction intermediates and mechanisms be elucidated for this compound?
- Kinetic Studies : Monitor reaction progress via HPLC or TLC under varying temperatures (e.g., 60–100°C) to identify rate-limiting steps .
- Isolation of Intermediates : Quench reactions at intervals (e.g., 30-minute increments) and characterize intermediates via mass spectrometry .
- Computational Modeling : Density Functional Theory (DFT) can predict transition states for cyclization steps, aligning with experimental data .
Q. What strategies are used to evaluate bioactivity, and how can structure-activity relationships (SAR) be explored?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion methods. Pyrrolidine-2,3-diones with electron-withdrawing substituents show enhanced activity .
- Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) using fluorometric assays. Triazole-thione derivatives exhibit IC₅₀ values <10 µM in similar studies .
- SAR Modifications : Introduce halogen (Cl, F) or methoxy groups at the 4-phenyl position to assess potency changes .
Q. How can contradictory data on reaction yields or bioactivity be resolved?
- Reproducibility Checks : Standardize solvent purity (e.g., HPLC-grade ethanol) and catalyst loading (e.g., 0.1–1.0 equiv. POCl₃) .
- Meta-Analysis : Compare datasets across studies (e.g., yields of 55–78% in ethanol vs. 40–60% in methanol) to identify solvent-dependent trends .
- Cross-Validation : Use orthogonal assays (e.g., microbial growth inhibition + cytotoxicity screens) to confirm bioactivity .
Methodological Considerations
Q. What analytical techniques ensure compound purity for pharmacological studies?
Q. How can computational tools aid in designing derivatives with improved properties?
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
- ADMET Prediction : SwissADME predicts logP (<5) and bioavailability scores to filter candidates with poor pharmacokinetics .
Tables of Key Data
Q. Table 1. Synthetic Yields Under Varying Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | 80 | 2 | 78 | |
| DMF–EtOH | 100 | 4 | 82 | |
| Acetic Acid | 120 | 6 | 65 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
